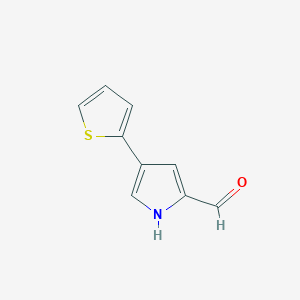![molecular formula C10H12BBrO2 B14233753 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane CAS No. 383197-18-0](/img/structure/B14233753.png)
2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a bromophenyl group attached to a dioxaborinane ring, making it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane typically involves the reaction of 2-bromobenzyl alcohol with boronic acid or its derivatives under specific conditions. One common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, in an organic solvent like toluene . The reaction is usually carried out under an inert atmosphere to prevent oxidation and ensure high yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions include boronic acids, phenyl derivatives, and various substituted phenyl compounds, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane exerts its effects is primarily through its role as a boron-containing reagent in organic synthesis. The boron atom in the dioxaborinane ring facilitates the formation of carbon-carbon bonds by participating in transmetalation reactions with palladium catalysts. This process involves the transfer of the boron-bound organic group to the palladium center, followed by reductive elimination to form the desired product .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Similar in its use in Suzuki-Miyaura coupling reactions but lacks the bromophenyl group.
2-Bromophenylboronic Acid: Contains a bromophenyl group but does not have the dioxaborinane ring.
Pinacolborane: Another boron-containing compound used in organic synthesis but with different reactivity and applications.
Uniqueness
2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane is unique due to its combination of a bromophenyl group and a dioxaborinane ring, which provides distinct reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Propiedades
Número CAS |
383197-18-0 |
|---|---|
Fórmula molecular |
C10H12BBrO2 |
Peso molecular |
254.92 g/mol |
Nombre IUPAC |
2-[(2-bromophenyl)methyl]-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H12BBrO2/c12-10-5-2-1-4-9(10)8-11-13-6-3-7-14-11/h1-2,4-5H,3,6-8H2 |
Clave InChI |
KHJIZHREIBVCAW-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCCO1)CC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester](/img/structure/B14233693.png)
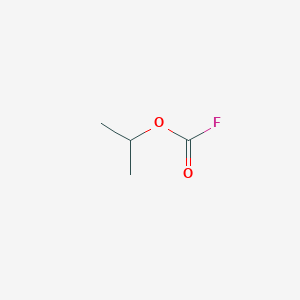

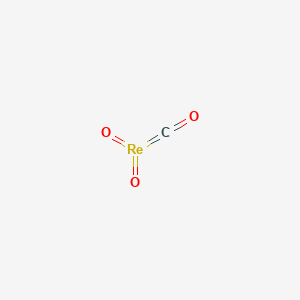
![[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate](/img/structure/B14233728.png)
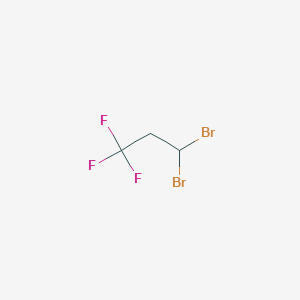
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-(benzoyloxy)-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14233731.png)
![8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine](/img/structure/B14233738.png)
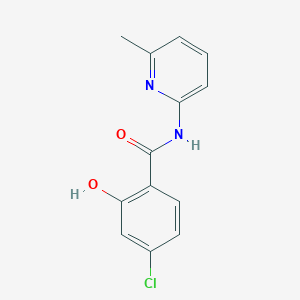
![1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane](/img/structure/B14233743.png)
